molecular formula C20H30O5 B109400 15-keto-prostaglandin E2 CAS No. 26441-05-4

15-keto-prostaglandin E2

Cat. No.: B109400
CAS No.: 26441-05-4
M. Wt: 350.4 g/mol
InChI Key: YRTJDWROBKPZNV-KMXMBPPJSA-N
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Mechanism of Action

Target of Action

The primary target of 15-keto-prostaglandin E2 (15k-PGE2) is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and cell proliferation . Additionally, 15k-PGE2 has been shown to inhibit STAT3 signaling, thereby suppressing cell growth and proliferation .

Mode of Action

15k-PGE2 interacts with its targets by activating PPAR-γ to promote growth during infection . It also inhibits STAT3 signaling through cysteine thiol modification . This dual action allows 15k-PGE2 to both promote growth in certain contexts and suppress growth in others.

Biochemical Pathways

15k-PGE2 is a metabolite of prostaglandin E2 (PGE2), formed by 15-hydroxy prostaglandin dehydrogenase (15-PGDH) . This conversion is part of the cyclooxygenase (COX) pathway, which is responsible for the production of prostanoids from arachidonic acid . The activation of PPAR-γ by 15k-PGE2 promotes growth during infection, implicating this compound in the regulation of immune responses .

Pharmacokinetics

15k-PGE2 is a metabolite of PGE2 and is formed almost instantaneously and completely in vivo . It accumulates to detectable levels in plasma, with levels in humans between 10-100 pg/ml . It undergoes further metabolism and chemical decomposition, giving it a relatively short half-life .

Result of Action

The activation of PPAR-γ by 15k-PGE2 promotes the growth of Cryptococcus neoformans during infection . On the other hand, the inhibition of STAT3 signaling by 15k-PGE2 results in the suppression of cell growth and proliferation . These actions highlight the dual role of 15k-PGE2 in both promoting and suppressing growth depending on the context.

Action Environment

The action of 15k-PGE2 is influenced by the environment within the host organism. For instance, the conversion of PGE2 to 15k-PGE2 is required for the promotion of fungal growth during infection . Furthermore, the effects of 15k-PGE2 can be influenced by factors such as the presence of other immune cells, the state of the host’s immune system, and the presence of other signaling molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-keto Prostaglandin E2 is synthesized from Prostaglandin E2 through the action of 15-hydroxyprostaglandin dehydrogenase. This enzyme catalyzes the oxidation of the 15-hydroxyl group to form the keto group . The reaction typically occurs under physiological conditions, with the presence of NAD+ as a cofactor .

Industrial Production Methods: Industrial production of 15-keto Prostaglandin E2 involves the large-scale fermentation of microorganisms that express 15-hydroxyprostaglandin dehydrogenase. The enzyme is then isolated and used to convert Prostaglandin E2 to 15-keto Prostaglandin E2 under controlled conditions .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTJDWROBKPZNV-KMXMBPPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317991
Record name 15-keto-PGE2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Keto-prostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26441-05-4
Record name 15-keto-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26441-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin E2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026441054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-keto-PGE2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-KETOPROSTAGLANDIN E2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S0F1FTK13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 15-Keto-prostaglandin E2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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